2-phenyl-2H-1,2,3-triazole-4-carbonitrile
Description
Contextualization within 1,2,3-Triazole Chemistry
The 1,2,3-triazole ring is a five-membered heterocycle containing three adjacent nitrogen atoms. frontiersin.orgnih.gov This structural motif exists in different isomeric forms, with the 1H- and 2H-tautomers being aromatic and generally stable. nih.gov The subject of this article, 2-phenyl-2H-1,2,3-triazole-4-carbonitrile, belongs to the 2H-isomer class, where the substituent is located on the central nitrogen atom of the triazole ring.
The synthesis of the 1,2,3-triazole core is a cornerstone of modern heterocyclic chemistry. frontiersin.org The most fundamental method for its creation is the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide (B81097) and an alkyne. frontiersin.orgnih.gov While historically this reaction could lead to a mixture of isomers (1,4- and 1,5-disubstituted products) and required high temperatures, the advent of "click chemistry" has revolutionized this process. frontiersin.orgnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the high-yield synthesis of 1,4-disubstituted 1,2,3-triazoles under mild conditions, showcasing high reliability and specificity. frontiersin.orgacs.org Ruthenium-catalyzed versions, on the other hand, can selectively yield the 1,5-disubstituted isomer. The development of these regioselective methods has made the 1,2,3-triazole scaffold readily accessible for a wide array of applications. frontiersin.orgacs.org
Table 2: Key Synthetic Methodologies for the 1,2,3-Triazole Core
| Reaction Name | Description | Key Features | Primary Product |
|---|---|---|---|
| Huisgen 1,3-Dipolar Cycloaddition | A thermal reaction between an azide and an alkyne to form a 1,2,3-triazole ring. frontiersin.orgnih.gov | Often requires elevated temperatures; can produce a mixture of 1,4- and 1,5-regioisomers. frontiersin.org | 1,4- and 1,5-disubstituted 1,2,3-triazoles. |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A copper(I)-catalyzed variant of the Huisgen cycloaddition, considered a prime example of "click chemistry". frontiersin.orgnih.gov | High efficiency and regioselectivity, mild reaction conditions, wide functional group tolerance. acs.org | Exclusively 1,4-disubstituted 1,2,3-triazoles. |
| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | A ruthenium-catalyzed reaction between azides and terminal alkynes. nih.gov | Complements CuAAC by providing access to the opposite regioisomer. | Exclusively 1,5-disubstituted 1,2,3-triazoles. |
Significance of the Triazole-4-carbonitrile Scaffold in Advanced Organic Synthesis
The 1,2,3-triazole ring is not merely a stable heterocyclic system but also a privileged scaffold in medicinal chemistry and materials science. frontiersin.orgnih.gov Its unique properties, including a strong dipole moment, metabolic stability, and the ability to participate in hydrogen bonding, make it a valuable component in the design of biologically active molecules. nih.govresearchgate.net The triazole unit is often considered a bioisostere of the amide bond, offering similar spatial arrangement and hydrogen-bonding capabilities but with enhanced stability against metabolic degradation. researchgate.net The prevalence of this scaffold is exemplified by its inclusion in various drugs, such as the anticonvulsant Rufinamide. nih.gov
The significance of this compound is further amplified by its functional groups. The nitrile group (-C≡N) at the C4 position is a highly versatile synthetic handle. It can be readily transformed into other key functional groups, including:
Carboxylic acids via hydrolysis.
Amines through reduction.
Tetrazoles by cycloaddition with azides.
This chemical versatility allows the triazole-4-carbonitrile scaffold to serve as a key intermediate in the synthesis of more complex molecular architectures. For instance, related research on 4-carboxaldehyde-2-phenyl-2H-1,2,3-triazole, a direct precursor, shows its utility in constructing a variety of fused and linked heterocyclic systems through reactions with reagents like malononitrile (B47326). scirp.orgscirp.org This highlights the potential of the C4-substituent on the 2-phenyl-2H-1,2,3-triazole core to act as a launching point for the elaboration of diverse chemical structures. The combination of the robust, bio-relevant triazole core with the synthetically adaptable nitrile function makes this compound a valuable building block in advanced organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenyltriazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-6-8-7-11-13(12-8)9-4-2-1-3-5-9/h1-5,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVBGXDSHUNXFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391762 | |
| Record name | 2-phenyl-1,2,3-triazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36386-83-1 | |
| Record name | 2-phenyl-1,2,3-triazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Approaches for 2 Phenyl 2h 1,2,3 Triazole 4 Carbonitrile and Its Derivatives
Copper(I)-Catalyzed Azide (B81097)–Alkyne Cycloaddition (CuAAC) for Triazole Formation
The CuAAC reaction, a cornerstone of "click chemistry," is the most prominent method for synthesizing 1,2,3-triazoles due to its high efficiency, mild reaction conditions, and exceptional regioselectivity. tandfonline.com This reaction involves the 1,3-dipolar cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species, to exclusively form the 1,4-disubstituted triazole isomer. scispace.com
Investigation of Reaction Mechanisms and Regioselectivity
The mechanism of the CuAAC reaction is central to understanding its high regioselectivity for the 1,4-isomer, which is not the isomer of the target compound 2-phenyl-2H-1,2,3-triazole-4-carbonitrile. The catalytic cycle is generally accepted to involve the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the organic azide, proceeding through a six-membered copper-containing intermediate before reductive elimination yields the 1,4-disubstituted 1,2,3-triazole product and regenerates the catalyst. scispace.com This mechanistic pathway sterically and electronically favors the formation of the 1,4-regioisomer, making the direct synthesis of 1,5- or N2-substituted isomers via standard CuAAC conditions unattainable.
Achieving N2-substitution, as required for this compound, necessitates alternative strategies that circumvent the conventional CuAAC pathway. While direct copper-catalyzed cycloadditions to yield N2-isomers are not standard, some methods achieve this regiochemistry through different mechanisms. For example, copper-mediated annulation reactions of substrates like alkyl 3-aminoacrylates with aryldiazonium salts can provide N2-aryl 1,2,3-triazole-carboxylates under mild conditions. organic-chemistry.org Another approach involves the alkylation or arylation of a pre-formed triazole ring, where substitution at the C4 and C5 positions can sterically direct the incoming group to the N2 position. scielo.br For monosubstituted triazoles, however, such post-synthesis modifications often result in mixtures of N1 and N2 products. scielo.br
Development and Optimization of Catalytic Systems for CuAAC
The catalytic system for the standard 1,4-selective CuAAC reaction has been extensively developed. The active Cu(I) catalyst can be generated from various sources, including Cu(I) salts like copper(I) iodide (CuI) or by the in situ reduction of Cu(II) salts (e.g., CuSO₄·5H₂O) using a reducing agent such as sodium ascorbate. scispace.com To prevent oxidation and disproportionation of the Cu(I) catalyst, stabilizing ligands are often employed.
For synthetic routes that do yield N2-substituted triazoles, the catalytic systems can be different. A copper-catalyzed three-component reaction of chalcones, sodium azide, and halogenated aromatics using cuprous oxide (Cu₂O) has been shown to selectively produce N2-substituted 1,2,3-triazoles. nih.govresearchgate.net In other metal-catalyzed approaches, palladium/copper bimetallic systems have been used in three-component coupling reactions of terminal alkynes, an azide source like trimethylsilyl (B98337) azide, and allyl carbonate to produce N2-allyl-substituted triazoles. organic-chemistry.org
Below is a table summarizing various catalytic systems commonly employed in CuAAC and related triazole syntheses.
| Catalyst System | Reactants | Selectivity | Key Features |
| CuSO₄ / Sodium Ascorbate | Terminal Alkyne, Azide | 1,4-isomer | Classic "click" conditions, often performed in aqueous solvents. |
| CuI / Base (e.g., DIPEA) | Terminal Alkyne, Azide | 1,4-isomer | Widely used in organic solvents. |
| Cu₂O | Chalcone, NaN₃, Halogenated Aromatic | N2-isomer | A multicomponent reaction for selective N2-substitution. nih.govresearchgate.net |
| Pd(0) / Cu(I) | Alkyne, TMSN₃, Allyl Carbonate | N2-allyl-isomer | Bimetallic system for three-component coupling. organic-chemistry.org |
| Heterogeneous Cu/C | Terminal Alkyne, Azide | 1,4-isomer | Allows for easier catalyst removal and recycling. |
One-Pot Multicomponent Synthetic Pathways
One-pot syntheses are highly valued for their efficiency, as they combine multiple reaction steps into a single procedure without isolating intermediates. For the synthesis of 1,4-disubstituted 1,2,3-triazoles, a common one-pot approach involves the in situ generation of an organic azide from an alkyl or aryl halide and sodium azide, which then immediately undergoes a CuAAC reaction with a terminal alkyne present in the same pot. chapman.eduacs.org This strategy avoids the need to handle potentially unstable low-molecular-weight azides. acs.org
More relevant to the synthesis of the target compound's scaffold, a one-pot, three-component method for preparing N2-substituted-1,2,3-triazoles has been developed. nih.govresearchgate.net This reaction utilizes chalcones, sodium azide, and halogenated aromatics with a cuprous oxide catalyst to selectively generate the desired N2-substituted products in high yields. nih.gov Such multicomponent strategies represent an efficient pathway to access the less common triazole isomer. tandfonline.com
Alternative Synthetic Routes to 2-Phenyl-2H-1,2,3-triazole Precursors
Given the regioselectivity limitations of the standard CuAAC, alternative synthetic routes are often more direct for preparing N2-substituted triazoles like this compound. These methods construct the triazole ring from non-alkyne/azide precursors.
Derivations from Carbohydrate-Based Scaffolds
An effective and azide-free route to the 2-phenyl-2H-1,2,3-triazole scaffold utilizes renewable carbohydrate feedstocks. researchgate.net This methodology begins with the reaction of glucose with an excess of phenylhydrazine (B124118) in the presence of an acid at elevated temperatures. This condensation reaction forms phenyl glucosazone, a well-known carbohydrate derivative. researchgate.netunm.edu
The key step is the subsequent oxidative cyclization of phenyl glucosazone. Treatment with a hot aqueous solution of copper sulfate (B86663) transforms the osazone into D-glucose phenylosotriazole, which contains the desired 2-phenyl-2H-1,2,3-triazole core with a carbohydrate side chain at the C4 position. unm.edu The final step to obtain a direct precursor for the target molecule involves the oxidative cleavage of this polyol side chain. Using an oxidizing agent such as sodium periodate (B1199274) cleaves the carbon-carbon bonds of the sugar remnant, yielding 2-phenyl-2H-1,2,3-triazole-4-carboxaldehyde. unm.edu This aldehyde can then be readily converted to the corresponding 4-carbonitrile through standard organic transformations. A continuous flow process for the generation of phenyl glucosazone has also been reported, highlighting the scalability of this bio-based route. researchgate.net
Cyclocondensation Reactions for Triazole Ring Formation
Cyclocondensation reactions provide a versatile platform for synthesizing the 1,2,3-triazole ring with specific substitution patterns. A novel and direct approach to N2-substituted 1,2,3-triazoles involves the reaction of readily accessible geminal diazides with organic hydrazines, such as phenylhydrazine. nih.govacs.org Under mild thermolysis conditions, this method generates a broad spectrum of N2-alkyl- and N2-aryl-1,2,3-triazoles with high regioselectivity. acs.org
Another strategy is the base-promoted intermolecular cycloaddition of tosylhydrazones with nitriles, which can yield 2H-1,2,3-triazoles. organic-chemistry.org Furthermore, reactions of β-carbonyl phosphonates with azides in the presence of cesium carbonate in DMSO have been shown to be a highly regioselective method for accessing multisubstituted 1,2,3-triazoles. nih.gov These alternative cyclization pathways offer powerful tools for the targeted synthesis of the 2-phenyl-2H-1,2,3-triazole core, bypassing the limitations of traditional azide-alkyne cycloadditions.
Principles of Green Chemistry in the Synthesis of this compound
The application of green chemistry to the synthesis of this compound would focus on minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources. This involves a careful selection of solvents, catalysts, and energy sources to enhance the sustainability of the synthetic process.
Utilization of Sustainable Solvents and Solvent Systems
Design and Implementation of Recyclable Catalytic Systems
Catalysis is a cornerstone of green chemistry, offering pathways with higher atom economy and lower energy requirements. In 1,2,3-triazole synthesis, copper-based catalysts are prevalent. A key green innovation is the development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, simplifying its separation and reuse. Examples for general triazole synthesis include copper nanoparticles or copper supported on materials like nitrogen-doped carbon. These systems can often be recovered and reused multiple times without a significant loss of activity, which reduces waste and lowers costs. While these systems are well-explored for various 1,2,3-triazole derivatives, the design, implementation, and reusability data for catalytic systems specifically tailored for the synthesis of this compound have not been specifically reported.
Application of Non-Conventional Energy Sources in Synthesis
Non-conventional energy sources like microwave irradiation and ultrasound are increasingly used to drive chemical reactions more efficiently. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. This is due to efficient and uniform heating of the reaction mixture. Similarly, ultrasound-assisted synthesis, or sonochemistry, utilizes acoustic cavitation to enhance reaction rates and yields. This technique is known for its operational simplicity and energy efficiency. The benefits of these energy sources have been demonstrated for a wide array of 1,2,3- and 1,2,4-triazole (B32235) derivatives, showcasing their potential as green synthetic tools. Despite this, specific research detailing the application of microwave or ultrasound energy to the synthesis of this compound, including comparative data on reaction times and yields against conventional methods, remains to be published.
Reactivity and Functionalization Strategies of 2 Phenyl 2h 1,2,3 Triazole 4 Carbonitrile
Electrophilic and Nucleophilic Substitution Reactions
The 1,2,3-triazole ring is generally considered to be electron-deficient, which influences its susceptibility to substitution reactions. The presence of the N-phenyl group at the 2-position and the cyano group at the 4-position further deactivates the triazole ring towards electrophilic attack. Conversely, these electron-withdrawing features enhance the potential for nucleophilic attack on the triazole ring or its substituents.
While direct electrophilic substitution on the triazole ring of 2-phenyl-2H-1,2,3-triazole-4-carbonitrile is challenging, the phenyl ring can undergo electrophilic substitution reactions, although the 2-(4-carbonitrile-2H-1,2,3-triazol-2-yl) group acts as a deactivating substituent.
Nucleophilic substitution reactions offer a more viable pathway for the functionalization of this scaffold. While the cyano group itself can be a target for nucleophilic addition, reactions involving the displacement of other groups on the triazole ring, if present, are also a possibility. For instance, a related compound, 2-(2-phenyl-2H-1,2,3-triazol-4-yl)methylenemalononitrile, which features an extended conjugation system, readily undergoes nucleophilic addition at the ethylenic bond. scirp.org This suggests that modifications of the 4-carbonitrile group to introduce a more reactive center can be a key strategy for functionalization.
Oxidation and Reduction Pathways of the Triazole Core and Substituents
The oxidation and reduction of this compound can proceed at either the triazole ring or the substituent groups, depending on the reaction conditions and the reagents employed.
The 1,2,3-triazole ring is generally stable to mild oxidizing and reducing agents. However, under more forcing conditions, the ring can be cleaved. The primary focus of oxidation and reduction reactions on this molecule is typically the transformation of the carbonitrile and phenyl substituents.
Reduction:
The carbonitrile group is susceptible to reduction. Catalytic hydrogenation or treatment with reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine (aminomethyl group). This transformation provides a valuable synthetic handle for further derivatization, such as acylation or alkylation. Partial reduction to an aldehyde can also be achieved using reagents like diisobutylaluminium hydride (DIBAL-H).
Oxidation:
Oxidation of the this compound scaffold is less commonly explored. The phenyl group could potentially undergo oxidation to introduce hydroxyl groups, although this would likely require harsh conditions that might compromise the integrity of the triazole ring. The triazole ring itself is relatively resistant to oxidation.
Derivatization at the Phenyl and Triazole Moieties
Functionalization of both the phenyl and triazole rings of this compound allows for the synthesis of a wide array of derivatives with potentially interesting properties.
Phenyl Moiety Derivatization:
The phenyl ring can be functionalized through electrophilic aromatic substitution reactions. For example, nitration, halogenation, sulfonation, and Friedel-Crafts reactions can introduce substituents onto the phenyl ring. The position of substitution will be directed by the 2-(4-carbonitrile-2H-1,2,3-triazol-2-yl) group, which is expected to be a meta-directing deactivator. These modifications can be used to modulate the electronic properties and steric bulk of the molecule.
Triazole Moiety Derivatization:
The primary point of derivatization on the triazole moiety is the carbonitrile group at the 4-position. As mentioned, this group can be reduced to an amine or an aldehyde, which can then undergo a variety of subsequent reactions. Additionally, the nitrile group can be hydrolyzed to a carboxylic acid or a carboxamide, providing further opportunities for functionalization, such as esterification or the formation of amides with various amines.
Another approach to derivatization involves the modification of the triazole ring itself, although this is less common for N2-substituted triazoles. In some cases, reactions at the C5 position of the triazole ring can be achieved, particularly if the ring is activated by appropriate substituents.
Construction of Annulated Heterocyclic Systems
A key application of the reactivity of this compound and its derivatives is in the construction of fused heterocyclic systems. These annulated structures are of significant interest in medicinal chemistry and materials science.
The synthesis of fused pyrazole (B372694) and isoxazole (B147169) derivatives can be achieved from a derivative of the title compound, 2-(2-phenyl-2H-1,2,3-triazol-4-yl)methylenemalononitrile. This intermediate is prepared from the corresponding 4-carboxaldehyde. scirp.org
The reaction of this malononitrile (B47326) derivative with hydrazine (B178648) hydrate (B1144303) leads to the formation of a fused dihydropyrazole. The reaction proceeds through a nucleophilic attack of the hydrazine on the ethylenic double bond, followed by an intramolecular cyclization and tautomerization to yield 3-amino-5-(2-phenyl-2H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazole-4-carbonitrile. scirp.org
Similarly, treatment of the same malononitrile precursor with hydroxylamine (B1172632) hydrochloride results in the formation of a fused dihydroisoxazole. The reaction follows a similar mechanism involving nucleophilic addition and subsequent cyclization to afford 5-amino-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2,3-dihydroisoxazole-4-carbonitrile. scirp.org
Table 1: Synthesis of Fused Pyrazole and Isoxazole Derivatives
| Starting Material | Reagent | Product |
|---|---|---|
| 2-(2-Phenyl-2H-1,2,3-triazol-4-yl)methylenemalononitrile | Hydrazine hydrate | 3-Amino-5-(2-phenyl-2H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazole-4-carbonitrile |
| 2-(2-Phenyl-2H-1,2,3-triazol-4-yl)methylenemalononitrile | Hydroxylamine hydrochloride | 5-Amino-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2,3-dihydroisoxazole-4-carbonitrile |
The versatile intermediate, 2-(2-phenyl-2H-1,2,3-triazol-4-yl)methylenemalononitrile, also serves as a precursor for the synthesis of annulated thiazine (B8601807) and pyridine (B92270) structures.
The reaction of this malononitrile derivative with thiourea (B124793) in the presence of a base leads to the formation of a fused 1,3-thiazine. This reaction provides 2,4-diamino-6-(2-phenyl-2H-1,2,3-triazol-4-yl)-6H-1,3-thiazine-5-carbonitrile. scirp.org A similar reaction with thiosemicarbazide (B42300) yields 4-amino-2-hydrazinyl-6-(2-phenyl-2H-1,2,3-triazol-4-yl)-6H-1,3-thiazine-5-carbonitrile. scirp.org
Furthermore, the reaction with ethanolamine (B43304) affords a fused pyridine derivative, specifically 2-amino-4-(2-phenyl-2H-1,2,3-triazol-4-yl)nicotinonitrile. scirp.org
Table 2: Synthesis of Fused Thiazine and Pyridine Derivatives
| Starting Material | Reagent | Product |
|---|---|---|
| 2-(2-Phenyl-2H-1,2,3-triazol-4-yl)methylenemalononitrile | Thiourea | 2,4-Diamino-6-(2-phenyl-2H-1,2,3-triazol-4-yl)-6H-1,3-thiazine-5-carbonitrile |
| 2-(2-Phenyl-2H-1,2,3-triazol-4-yl)methylenemalononitrile | Thiosemicarbazide | 4-Amino-2-hydrazinyl-6-(2-phenyl-2H-1,2,3-triazol-4-yl)-6H-1,3-thiazine-5-carbonitrile |
| 2-(2-Phenyl-2H-1,2,3-triazol-4-yl)methylenemalononitrile | Ethanolamine | 2-Amino-4-(2-phenyl-2H-1,2,3-triazol-4-yl)nicotinonitrile |
The reactivity of the 2-(2-phenyl-2H-1,2,3-triazol-4-yl)methylenemalononitrile intermediate extends to the synthesis of other complex polycyclic systems. For instance, its reaction with cyclopentanone (B42830) yields a fused pyran derivative, 2-amino-4-(2-phenyl-2H-1,2,3-triazol-4-yl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile. scirp.org
Additionally, the precursor aldehyde, 4-carboxaldehyde-2-phenyl-2H-1,2,3-triazole, can be converted to its hydrazone, which upon reaction with another equivalent of the aldehyde, forms a 1,2-bis[(2-phenyl-2H-1,2,3-triazol-4-yl)methylene]hydrazine. This product represents a symmetrical dimeric structure. scirp.org The hydrazone can also be reacted with other carbonyl-containing compounds to generate more complex fused systems, such as pyrazolones. scirp.org
These examples highlight the utility of this compound and its derivatives as building blocks for the construction of a diverse range of annulated heterocyclic architectures with potential applications in various fields of chemistry.
Selective Functionalization Techniques on the Triazole Ring
The selective functionalization of the triazole ring of this compound primarily targets the C5 position. This regioselectivity is a consequence of the electronic effects of the substituents on the triazole ring. The phenyl group at N2 and the carbonitrile group at C4 render the C5-H bond more susceptible to activation compared to the C-H bonds of the phenyl ring.
Metal-Catalyzed C-H Functionalization
Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for the direct functionalization of C-H bonds in heterocyclic compounds, including 1,2,3-triazoles. For 2-aryl-1,2,3-triazoles, palladium-catalyzed direct arylation has been shown to be a highly efficient method for the selective introduction of aryl groups at the C5 position. nih.govillinois.edu
The catalytic cycle for this transformation typically involves the oxidative addition of an aryl halide to a low-valent palladium species, followed by a concerted metalation-deprotonation (CMD) step at the C5 position of the triazole ring. Subsequent reductive elimination yields the C5-arylated product and regenerates the active palladium catalyst. The presence of an electron-withdrawing group, such as the carbonitrile at the C4 position, is anticipated to enhance the acidity of the C5-H bond, thereby facilitating the CMD step and promoting the regioselective arylation. While direct experimental data for this compound is limited, studies on analogous 1,4-disubstituted 1,2,3-triazoles support the feasibility of this transformation. illinois.edu
| Catalyst System | Arylating Agent | Base | Solvent | Product | Yield (%) | Reference |
| Pd(OAc)₂ / P(o-tol)₃ | Aryl Iodide | Cs₂CO₃ | Toluene | 2-Phenyl-5-aryl-2H-1,2,3-triazole-4-carbonitrile | High | nih.govillinois.edu |
| Pd(OAc)₂ / PPh₃ | Aryl Bromide | K₂CO₃ | DMA | 2-Phenyl-5-aryl-2H-1,2,3-triazole-4-carbonitrile | Moderate to Good | nih.gov |
Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation is another sophisticated technique for the functionalization of aromatic and heteroaromatic compounds. nih.govresearchgate.net This method allows for the introduction of a boronate ester group, which can then be further transformed into a variety of other functional groups through well-established cross-coupling reactions. The regioselectivity of iridium-catalyzed borylation is often governed by steric factors, favoring the less hindered positions. umich.edu In the case of this compound, the C5 position is sterically accessible, making it a prime target for borylation. The resulting 2-phenyl-5-(pinacolboranyl)-2H-1,2,3-triazole-4-carbonitrile would serve as a versatile intermediate for further synthetic elaborations.
Electrophilic Substitution Reactions
The 1,2,3-triazole ring is generally considered to be electron-deficient, which can make classical electrophilic aromatic substitution challenging. However, the C5 position of 2-aryl-1,2,3-triazoles can undergo electrophilic substitution under specific conditions. Reactions such as halogenation and nitration could potentially be employed to functionalize the triazole ring of this compound at the C5 position.
For instance, nitration of 2-phenyl-2H-1,2,3-triazole has been reported, leading to substitution on the phenyl ring. researchgate.net However, the presence of the deactivating carbonitrile group at C4 might alter the regioselectivity and favor substitution on the triazole ring itself. Further investigation into the electrophilic substitution reactions of this specific substrate is warranted to establish reliable protocols for C5-functionalization.
Theoretical and Computational Investigations of 2 Phenyl 2h 1,2,3 Triazole 4 Carbonitrile
Electronic Structure Elucidation and Molecular Orbital Analysis
The electronic structure of 2-phenyl-2H-1,2,3-triazole-4-carbonitrile is fundamental to understanding its reactivity, stability, and spectroscopic properties. Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the distribution of electrons within the molecule and the nature of its molecular orbitals.
Molecular orbital analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the HOMO is likely to be localized on the phenyl and triazole rings, while the LUMO may have significant contributions from the carbonitrile group, facilitating charge transfer upon electronic excitation.
Table 1: Calculated Electronic Properties of a Representative 2-Aryl-1,2,3-triazole Derivative
| Property | Value | Method | Reference |
| HOMO Energy | -6.5 eV | DFT/B3LYP | nih.gov |
| LUMO Energy | -1.8 eV | DFT/B3LYP | nih.gov |
| HOMO-LUMO Gap | 4.7 eV | DFT/B3LYP | nih.gov |
| Dipole Moment | 3.5 D | DFT/B3LYP | nih.gov |
Note: The data presented is for a structurally similar compound and is intended to be representative. Actual values for this compound may vary.
Computational Studies on Reaction Mechanisms and Transition State Characterization
Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions, including the synthesis of this compound. The formation of the 1,2,3-triazole ring often proceeds through a 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne. nih.gov The regioselectivity of this reaction, leading to either 1,4- or 1,5-disubstituted triazoles, is a key aspect that can be investigated computationally.
For the synthesis of N2-substituted 1,2,3-triazoles, alternative synthetic routes are often employed. nih.gov Theoretical studies can be used to model the reaction pathways, identify intermediates, and characterize the transition states for these syntheses. By calculating the activation energies for different possible routes, the most favorable reaction mechanism can be predicted. semnan.ac.ir
Transition state theory, combined with computational methods, allows for the detailed characterization of the geometry and energy of the transition state, which is the highest point on the reaction energy profile. This information is invaluable for understanding the factors that control the reaction rate and selectivity. For instance, the influence of catalysts, solvents, and substituents on the transition state structure and energy can be systematically studied.
Theoretical Prediction of Spectroscopic Signatures
Computational methods are widely used to predict the spectroscopic signatures of molecules, which can be a powerful tool for their identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational approach for predicting the NMR chemical shifts of ¹H and ¹³C nuclei. mdpi.comnih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted and compared with experimental data to confirm the molecular structure. For this compound, theoretical calculations can help in assigning the peaks in its NMR spectra to specific protons and carbons in the phenyl and triazole rings.
Infrared (IR) and UV-Vis Spectroscopy: Theoretical calculations can also predict the vibrational frequencies observed in an IR spectrum and the electronic transitions that give rise to absorption in a UV-Vis spectrum. scielo.org.za By calculating the harmonic vibrational frequencies, the characteristic stretching and bending modes of the functional groups in this compound, such as the C≡N stretch of the nitrile group and the aromatic C-H stretches, can be identified. nih.gov Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. mdpi.com The gas-phase UV absorption spectrum of the parent 1,2,3-triazole is dominated by a π → π* transition around 205 nm. researchgate.net
Table 2: Predicted Spectroscopic Data for a Representative 2-Phenyl-2H-1,2,3-triazole Derivative
| Spectrum | Predicted Feature | Value | Computational Method |
| ¹H NMR | Chemical Shift (Triazole H) | δ 8.0-8.5 ppm | GIAO-DFT |
| ¹³C NMR | Chemical Shift (Triazole C4) | δ 130-140 ppm | GIAO-DFT |
| IR | C≡N Stretching Frequency | ν 2220-2260 cm⁻¹ | DFT |
| UV-Vis | λmax (π → π*) | λ 250-300 nm | TD-DFT |
Note: These are predicted values based on calculations for analogous compounds and serve as an estimation for this compound.
Analysis of Conformational Landscapes and Intermolecular Interactions
The three-dimensional structure and the way molecules interact with each other are crucial for their properties in the solid state and in biological systems.
Conformational Landscapes: The conformational landscape of this compound is determined by the rotation around the single bond connecting the phenyl group to the triazole ring. While this bond allows for some rotational freedom, steric hindrance and electronic effects will favor certain conformations. Computational methods can be used to perform a potential energy surface scan by systematically rotating this bond to identify the most stable conformers. Crystal structure data of a closely related compound, 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde, reveals a nearly planar conformation, with a very small dihedral angle between the triazole and phenyl rings. researchgate.net This suggests that this compound is also likely to adopt a relatively flat conformation.
Intermolecular Interactions: In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions. These can include weak C-H···N hydrogen bonds between the phenyl protons and the nitrogen atoms of the triazole ring of neighboring molecules, as well as π-π stacking interactions between the aromatic rings. researchgate.net Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts in crystal structures. mdpi.com Understanding these interactions is important for predicting crystal packing and material properties.
Computational Approaches to Ligand Design Principles
The 1,2,3-triazole scaffold is a prominent feature in many biologically active molecules, and computational methods are integral to the design of new ligands based on this framework. nih.gov
Structure-Activity Relationship (SAR) Studies: Computational chemistry can be used to establish structure-activity relationships by correlating the structural features of a series of this compound derivatives with their biological activity. nih.govnih.gov By systematically modifying the substituents on the phenyl ring and observing the effect on properties such as binding affinity to a biological target, computational models can be developed to predict the activity of new, unsynthesized compounds.
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This method can be used to screen virtual libraries of this compound derivatives against a specific protein target to identify potential drug candidates. The docking results provide insights into the binding mode and the key interactions between the ligand and the protein's active site, which can guide the optimization of the ligand's structure to improve its potency and selectivity. nih.gov
Advanced Characterization Methodologies for 2 Phenyl 2h 1,2,3 Triazole 4 Carbonitrile
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone for determining the molecular structure of 2-phenyl-2H-1,2,3-triazole-4-carbonitrile. By probing the interactions of the molecule with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about its atomic arrangement and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, the chemical shifts of the protons are indicative of their electronic environment. The proton at the 5-position of the triazole ring (H-5) is expected to appear as a distinct singlet in the downfield region, typically between 8.00 and 8.75 ppm. mdpi.com This significant downfield shift is due to the deshielding effects of the aromatic triazole ring and the adjacent electron-withdrawing nitrile group. The protons of the phenyl group typically appear as a complex multiplet in the aromatic region, generally between 7.40 and 8.10 ppm. scirp.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbon atom of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 110-120 ppm. The two carbon atoms of the triazole ring (C-4 and C-5) are distinguishable, with C-4 (bearing the nitrile group) and C-5 resonating in the aromatic region, typically between 122 and 149 ppm. mdpi.com The carbons of the phenyl ring will also produce signals in this aromatic region. Advanced NMR techniques, such as HSQC and HMBC, can be used to definitively assign each proton and carbon signal and confirm the connectivity of the entire molecule. mdpi.comucm.es
Table 1: Predicted NMR Data for this compound
| Technique | Signal | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | Phenyl-H | 7.40 - 8.10 | Multiplet |
| Triazole H-5 | 8.00 - 8.75 | Singlet | |
| ¹³C NMR | Nitrile (C≡N) | 110 - 120 | - |
| Aromatic/Triazole (C) | 122 - 149 | - |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most characteristic absorption band is that of the nitrile (C≡N) group. This functional group exhibits a sharp, intense absorption peak in the region of 2220-2260 cm⁻¹. scirp.org Studies of related compounds show this peak appearing consistently around 2221-2236 cm⁻¹. scirp.org
Other key vibrational bands include those for the C-H stretching of the aromatic phenyl and triazole rings (typically above 3000 cm⁻¹), C=C and C=N stretching vibrations within the aromatic rings (1400-1600 cm⁻¹), and the N=N stretching of the triazole ring, which is expected in the 1417–1424 cm⁻¹ range. mdpi.com
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | > 3000 | Medium-Weak |
| Nitrile (C≡N) | Stretch | 2220 - 2260 | Strong, Sharp |
| Aromatic C=C / C=N | Stretch | 1400 - 1600 | Medium |
| Triazole N=N | Stretch | 1417 - 1424 | Medium |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Chromatographic Separation and Purity Assessment Methods
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the most common method for this purpose. A stationary phase, such as a C8 or C18 silica-based column, is used with a polar mobile phase. researchgate.net A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. sielc.comsielc.com The compound is detected as it elutes from the column using a UV detector, typically set at a wavelength where the aromatic system strongly absorbs (e.g., 254 nm). The purity of the sample is determined by the percentage of the total peak area that corresponds to the main product peak.
Thin-layer chromatography (TLC) is also a valuable tool for monitoring the progress of a reaction and for a quick assessment of purity, often used to determine the appropriate solvent system for column chromatography purification. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide data on the molecular structure, X-ray crystallography offers an unambiguous determination of the precise three-dimensional arrangement of atoms and molecules in the solid state. Although the specific crystal structure of this compound is not publicly available, the structure of the closely related analogue, 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde, provides significant insight into the expected solid-state conformation. researchgate.net
This analogue crystallizes in the monoclinic space group P2₁/c. researchgate.net The analysis reveals a relatively flat molecule, with a very small dihedral angle of 2.44(7)° between the planes of the triazole and phenyl rings. researchgate.net This planarity suggests significant electronic conjugation between the two ring systems. The crystal packing is stabilized by various intermolecular interactions, including C–H···π interactions. researchgate.net It is highly probable that this compound would adopt a similar planar conformation and exhibit comparable packing motifs in its crystalline form.
Table 3: Crystallographic Data for the Analogue 2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.4130(5) |
| b (Å) | 4.80280(10) |
| c (Å) | 15.5916(11) |
| β (°) | 103.373(7) |
| Z (molecules/unit cell) | 4 |
Data from a closely related analogue compound. researchgate.net
Future Directions and Research Outlook for 2 Phenyl 2h 1,2,3 Triazole 4 Carbonitrile
Exploration of Novel Synthetic Pathways and Methodologies
While classical methods for triazole synthesis exist, future research should focus on developing more efficient, sustainable, and versatile routes to 2-phenyl-2H-1,2,3-triazole-4-carbonitrile and its derivatives.
Key areas for exploration include:
Advanced Cycloaddition Strategies: The cornerstone of 1,2,3-triazole synthesis is the [3+2] cycloaddition of an azide (B81097) with an alkyne. Future work could optimize this reaction for the specific synthesis of the target compound. Methodologies like Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of "click chemistry," could provide high yields and regioselectivity, starting from phenyl azide and an alkyne bearing a nitrile group. frontiersin.org Investigating green chemistry approaches, such as performing these reactions in aqueous media or under solvent-free conditions, would be a significant advancement. rroij.com
Functional Group Interconversion: Research into the efficient conversion of other functional groups at the 4-position of the 2-phenyl-2H-1,2,3-triazole ring into a nitrile is a promising avenue. This could involve the dehydration of a corresponding carboxamide or the transformation of a carbaldehyde group. For instance, the readily available 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde could be converted to its oxime, followed by dehydration to yield the desired nitrile. scirp.orgresearchgate.net
One-Pot and Multicomponent Reactions: Designing one-pot syntheses where multiple reaction steps are carried out in the same vessel without isolating intermediates can significantly improve efficiency. rroij.com Future methodologies could aim to construct the substituted triazole ring and the carbonitrile functionality in a single, streamlined process from simple starting materials. frontiersin.org
| Synthetic Approach | Key Reactants | Potential Advantages | Relevant Research Area |
|---|---|---|---|
| Click Chemistry (CuAAC) | Phenyl azide, Cyanoacetylene | High yield, high regioselectivity, mild conditions | Green Synthesis, Catalysis |
| Functional Group Transformation | 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde | Utilizes readily available precursors | Classical Organic Synthesis |
| Multicomponent Reactions | Simple acyclic precursors | Step economy, reduced waste, high efficiency | Process Chemistry |
Investigation of Undiscovered Reactivity Profiles and Transformations
The reactivity of this compound is largely governed by its nitrile group and the triazole core. A thorough investigation into its chemical behavior could reveal novel transformations and lead to the synthesis of new families of heterocyclic compounds.
Transformations of the Nitrile Group: The carbonitrile functionality is a versatile synthetic handle. Future studies should explore its hydrolysis to the corresponding carboxylic acid or amide, its reduction to an aminomethyl group, or its participation in cycloaddition reactions to form other heterocyclic rings like tetrazoles.
Reactions with Binucleophiles: Drawing inspiration from related compounds, the nitrile group can react with various binucleophiles. scirp.orgresearchgate.net For example, reacting this compound with reagents like hydrazine (B178648), hydroxylamine (B1172632), or thiourea (B124793) could lead to the formation of novel, fused heterocyclic systems with potential applications in medicinal chemistry and materials science. scirp.org
Ring Reactivity: While the 1,2,3-triazole ring is known for its stability, its reactivity under specific conditions, such as electrophilic substitution on the phenyl ring or metallation of the triazole ring, remains to be explored. frontiersin.org Such studies could enable further functionalization of the core structure.
| Reaction Type | Reagent/Condition | Potential Product Class | Significance |
|---|---|---|---|
| Nitrile Hydrolysis | Acid/Base Catalysis | Carboxylic Acids, Amides | Access to new derivatives and precursors |
| Nitrile Reduction | Reducing agents (e.g., LiAlH4) | Primary Amines | Building blocks for larger molecules |
| Cycloaddition with Binucleophiles | Hydrazine, Hydroxylamine | Fused Heterocyclic Systems | Discovery of novel molecular scaffolds |
| Ring Functionalization | Electrophiles, Organometallics | Substituted Triazole Derivatives | Fine-tuning of molecular properties |
Integration of Advanced Theoretical Modeling for Predictive Chemical Synthesis
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. Applying these methods to this compound can accelerate the discovery of new reactions and materials.
Reaction Mechanism and Feasibility Studies: Density Functional Theory (DFT) calculations can be employed to model potential synthetic pathways, calculate activation energies, and predict the feasibility of proposed reactions. nih.gov This can save significant experimental time and resources by identifying the most promising routes before they are attempted in the lab.
Prediction of Molecular Properties: Theoretical modeling can predict key electronic and photophysical properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These calculations are crucial for anticipating the potential of the molecule and its derivatives in electronic and optical materials. nih.gov
Intermolecular Interaction Analysis: Techniques like Hirshfeld surface analysis can be used to study and visualize the intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in the solid state. researchgate.net This is vital for understanding crystal packing and designing materials with specific physical properties.
| Modeling Technique | Application Area | Predicted Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Reaction planning | Reaction energies, transition states, kinetic feasibility |
| Time-Dependent DFT (TD-DFT) | Materials science | Electronic spectra, photophysical properties |
| Hirshfeld Surface Analysis | Crystal engineering | Intermolecular interactions, crystal packing patterns |
| Molecular Docking | Chemical biology | Binding affinities to protein targets |
Expansion into Unexplored Areas of Materials Science and Chemical Engineering
The rigid, planar, and nitrogen-rich structure of this compound makes it an attractive scaffold for the development of advanced functional materials.
Coordination Polymers and MOFs: The nitrogen atoms of the triazole ring and the nitrile group can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. mdpi.com These materials could be investigated for applications in gas storage, catalysis, or as chemical sensors.
Organic Electronics: The conjugated π-system of the molecule suggests potential for use in organic electronics. Future research could involve synthesizing polymers incorporating this moiety and evaluating their performance in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic solar cells. mdpi.com The electron-accepting nature of the triazole ring could be particularly beneficial in these applications. mdpi.com
Q & A
Q. Advanced
- Solvent selection : Polar aprotic solvents (THF/H2O mixtures) enhance nucleophilicity .
- Catalysis : Piperidine or triethylamine accelerates cyclization via base-mediated deprotonation .
- Temperature control : Moderate heating (35–50°C) balances reaction rate and side-product suppression .
How is SHELX software applied in structural analysis of triazole-carbonitrile derivatives?
Advanced
SHELX programs (e.g., SHELXL) refine crystal structures using high-resolution X-ray data. Key steps include:
Data integration : Raw intensity data are scaled and corrected for absorption.
Structure solution : Direct methods (SHELXS) locate heavy atoms.
Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen bonding networks. For example, SHELXPRO visualizes intermolecular interactions critical for α-glycosidase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
